N-But-2-yn-1-yl-N-methylglycine
Description
N-But-2-yn-1-yl-N-methylglycine is a substituted glycine derivative featuring a but-2-yn-1-yl (alkyne-containing) group and a methyl group attached to the nitrogen atom of glycine. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 155.15 g/mol (calculated).
Properties
CAS No. |
58788-88-8 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-[but-2-ynyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C7H11NO2/c1-3-4-5-8(2)6-7(9)10/h5-6H2,1-2H3,(H,9,10) |
InChI Key |
CTNBSLSSWKWONG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN(C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-But-2-yn-1-yl-N-methylglycine typically involves the alkylation of N-methylglycine with a but-2-yn-1-yl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-But-2-yn-1-yl-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Alkenes or alkanes with reduced alkyne groups.
Substitution: Compounds with new functional groups replacing the but-2-yn-1-yl group.
Scientific Research Applications
N-But-2-yn-1-yl-N-methylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-But-2-yn-1-yl-N-methylglycine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The but-2-yn-1-yl group can interact with active sites of enzymes, altering their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural and Reactivity Analysis
- Alkyne vs. Acyl Groups : The alkyne substituent in this compound distinguishes it from acylated derivatives like N-Butyrylglycine. The triple bond enables participation in Huisgen cycloaddition (click chemistry), whereas acyl groups are metabolically stable and serve as biomarkers .
- Reactivity Hierarchy :
- This compound > N-(2-Methylbutyryl)glycine > N-Butyrylglycine > N,N-Dimethylglycine
(Based on functional group reactivity: alkyne > acyl > alkyl)
- This compound > N-(2-Methylbutyryl)glycine > N-Butyrylglycine > N,N-Dimethylglycine
Physicochemical Properties
- Solubility : The alkyne group reduces water solubility compared to N,N-Dimethylglycine (highly polar) but increases organic solvent compatibility.
- Stability : Acylated derivatives (e.g., N-Butyrylglycine) are more stable under physiological conditions, while the alkyne in the target compound may require inert storage conditions to prevent polymerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
